molecular formula C11H9NO2 B1630592 2-Methyl-1-nitronaphthalene CAS No. 881-03-8

2-Methyl-1-nitronaphthalene

Cat. No. B1630592
Key on ui cas rn: 881-03-8
M. Wt: 187.19 g/mol
InChI Key: IZNWACYOILBFEG-UHFFFAOYSA-N
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Patent
US08383638B2

Procedure details

Methyl 5-amino-8-bromoisoquinoline-6-carboxylate was prepared by the procedure described for the synthesis of methyl 1-amino-4-bromo-2-naphthoate in Example 1, substituting 6-methyl-5-nitroisoquinoline for 2-methyl-1-nitronaphthalene and substituting [(E-2-phenylethenyl]boronic acid for potassium vinyltrifluoroborate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7]C=[CH:9][CH:10]=2)[C:5]([Br:12])=[CH:4][C:3]=1[C:13]([O:15][CH3:16])=[O:14].CC1C=CC2C(=CC=CC=2)C=1[N+:28]([O-])=O.C1(/C=C/B(O)O)C=CC=CC=1.C([B-](F)(F)F)=C.[K+]>>[NH2:1][C:2]1[C:3]([C:13]([O:15][CH3:16])=[O:14])=[CH:4][C:5]([Br:12])=[C:6]2[C:11]=1[CH:10]=[CH:9][N:28]=[CH:7]2 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C2=CC=CC=C12)Br)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)/C=C/B(O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=CN=CC2=C(C=C1C(=O)OC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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